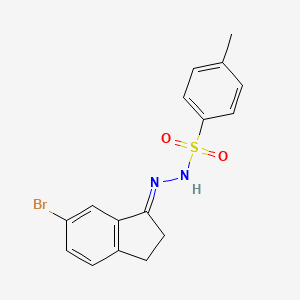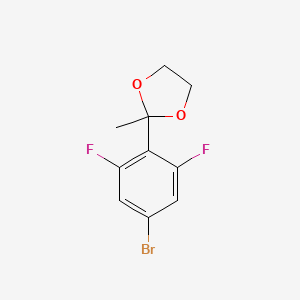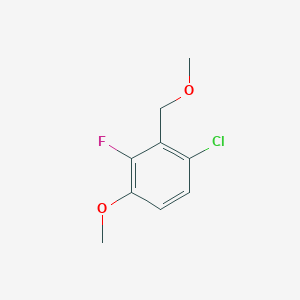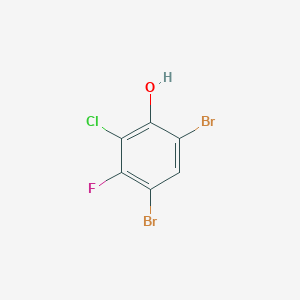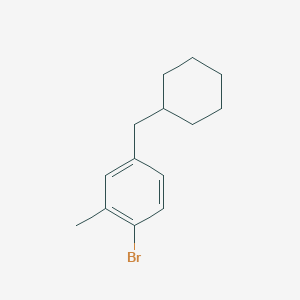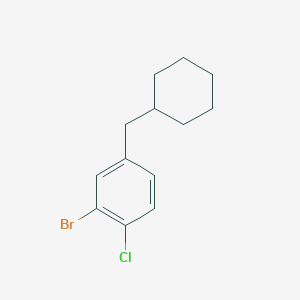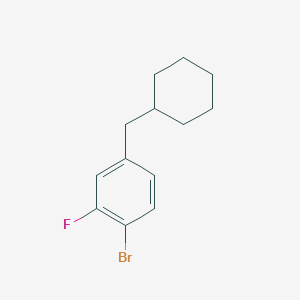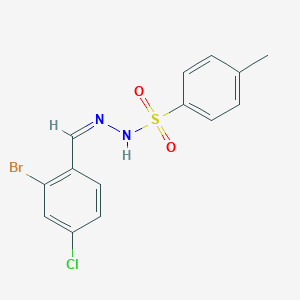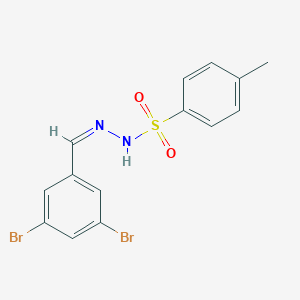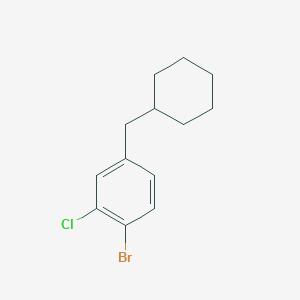
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is a chemical compound with the CAS Number: 1369869-73-7 . It has a molecular weight of 287.63 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16BrCl/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 .Physical And Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is used as an intermediate in organic synthesis, particularly in the manufacture of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other compounds, such as this compound-5-sulfonate, which is used as a catalyst in the synthesis of polyurethanes. Additionally, this compound is used in the synthesis of this compound-5-sulfonic acid, which is used as a precursor in the production of certain dyes.
Mechanism of Action
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is an alkylating agent, meaning that it can react with other molecules by transferring its alkyl group to them. This reaction is known as an electrophilic substitution reaction, and is catalyzed by an acid. In this reaction, the alkyl group of this compound is transferred to the aromatic compound, resulting in the formation of the alkylated product.
Biochemical and Physiological Effects
This compound is not known to be toxic to humans or animals. However, it is a flammable liquid and should be handled with care. In addition, it is a potential environmental hazard, as it is soluble in water and can therefore contaminate water sources if released into the environment.
Advantages and Limitations for Lab Experiments
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is easily synthesized from other compounds. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, it is a flammable liquid and should be handled with care.
Future Directions
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene has many potential future applications. It could be used as a building block for the synthesis of more complex compounds, such as polymers and pharmaceuticals. Additionally, its alkylating properties could be utilized in the synthesis of other compounds, such as dyes and agrochemicals. Finally, it could be used as a precursor in the synthesis of more complex molecules, such as polyurethanes.
Synthesis Methods
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is synthesized via a Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide (such as this compound) is reacted with an aromatic compound (such as benzene) in the presence of an acid catalyst (such as anhydrous aluminum chloride). The reaction produces a new alkylated aromatic compound, such as this compound.
properties
IUPAC Name |
1-bromo-2-chloro-4-(cyclohexylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrCl/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFNBYVHWGFOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

